Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-디클로로퀴놀린(4,7-Dichloroquinoline)은 퀴놀린 유도체로, 화학 합성에서 중요한 중간체 역할을 합니다. 이 화합물은 두 개의 염소 원자가 4번과 7번 위치에 치환된 구조를 가지며, 높은 반응성과 선택성을 보입니다. 특히 의약품 및 농약 개발에서 핵심적인 구성 요소로 사용되며, 항말라리아제나 항균제 등의 합성에 활용됩니다. 4,7-디클로로퀴놀린은 우수한 열안정성과 용해성을 갖추고 있어 다양한 반응 조건에서도 안정적으로 사용할 수 있습니다. 또한, 정제 과정이 비교적 간단하여 고순도 제품을 얻기 용이합니다. 이 화합물은 유기 합성 및 약리학 연구 분야에서 폭넓게 응용되고 있습니다.
4,7-Dichloroquinoline structure
4,7-Dichloroquinoline structure
Product Name:4,7-Dichloroquinoline
CAS 번호:86-98-6
MF:C9H5Cl2N
메가와트:198.048700094223
MDL:MFCD00006774
CID:34400
PubChem ID:6866
Update Time:2025-12-23

4,7-Dichloroquinoline 화학적 및 물리적 성질

이름 및 식별자

    • 4,7-Dichloroquinoline
    • 4,7-Dichloroquinone
    • 4,7-DICHLOLROQUINOLINE
    • 4,7-Dichlor-chinolin
    • 4,7-DICHLORCHINOLIN
    • 4,7-DICHLOROQUINOLI
    • 4,7-dichloro-quinolin
    • 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
    • 4,7-Dichloroquinoline,tech.
    • 4,7-dichloroquinolne
    • 4.7-dichloroquinoline
    • 7-Dichloroquinoline
    • Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
    • TL 1473
    • 5-20-07-00316 (Beilstein Handbook Reference)
    • AI3-50374
    • 4, 7-Dichloroquinoline
    • AC-10930
    • F0001-2149
    • UNII-Z61O2HEQ2J
    • D77863
    • BRN 0125359
    • C9-H5-Cl2-N
    • BP-12433
    • C9H5Cl2N
    • CS-O-01361
    • 86-98-6
    • D1100
    • SY001735
    • NSC-593
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
    • EINECS 201-714-7
    • FT-0617285
    • Amodiaquine Impurity 1
    • 4,7-dichlorquinolin
    • 4,7 Dichloroquinoline
    • SCHEMBL317202
    • Z61O2HEQ2J
    • 4,7-bis(chloranyl)quinoline
    • NCGC00357128-01
    • 4,7-Dichloroquinoline, >=99%
    • 4,7-dichloroquinolinium
    • 4,7-Dichloroquinoline, 97%
    • BCP32636
    • 1138471-54-1
    • BIDD:GT0207
    • MFCD00006774
    • CAS-86-98-6
    • Quinoline,7-dichloro-
    • STR01070
    • CHEMBL319828
    • 4,7- Dichloroquinoline
    • 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
    • DTXCID7031163
    • NSC 593
    • DTXSID0052590
    • Z104477684
    • 4,7-Dichloro-quinoline
    • QUINOLINE, 4,7-DICHLORO-
    • SB67463
    • AKOS000119603
    • EN300-20302
    • A841902
    • Tox21_303863
    • HY-59243
    • BCP32292
    • FT-0617286
    • AC-31966
    • CS-W020014
    • LS-141805
    • WLN: T66 BNJ EG IG
    • Q27295050
    • 4,7Dichloroquinoline
    • DICHLOROQUINOLINE, 4,7-
    • NSC593
    • PS-8247
    • Q-200422
    • AM81211
    • 4,7-Dichloroquinoline (ACI)
    • NS00004530
    • 47-dichloro-Quinoline
    • DB-011261
    • Quinoline, 4,7dichloro
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
    • MDL: MFCD00006774
    • 인치: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
    • InChIKey: HXEWMTXDBOQQKO-UHFFFAOYSA-N
    • 미소: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
    • BRN: 125359

계산된 속성

  • 정밀분자량: 196.98000
  • 동위원소 질량: 196.979905
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 163
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12.9
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 바늘형 결정
  • 밀도: 1.4178 (rough estimate)
  • 융해점: 81-83 °C (lit.)
  • 비등점: 148°C/10mmHg(lit.)
  • 플래시 포인트: 164 ºC
  • 굴절률: 1.6300 (estimate)
  • 용해도: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
  • 수용성: 불용했어
  • PSA: 12.89000
  • LogP: 3.54160
  • 용해성: 물에 녹지 않다

4,7-Dichloroquinoline 보안 정보

4,7-Dichloroquinoline 세관 데이터

  • 세관 번호:2933499013
  • 세관 데이터:

    ?? ?? ??:

    2933499090

    개요:

    2933499090. 퀴놀린 또는 이퀴놀린 링 시스템을 포함하는 다른 화합물[그러나 더 걸쭉하지는 않음].부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4,7-Dichloroquinoline 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2438-50MG
4,7-Dichloroquinoline
86-98-6
50mg
¥6592.91 2024-12-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1118328-25MG
4,7-Dichloroquinoline
86-98-6 United States Pharmacopeia (USP) Reference Standard
25MG
¥13512.95 2022-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1100-25g
4,7-Dichloroquinoline
86-98-6 98.0%(GC)
25g
¥280.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY170-100g
4,7-Dichloroquinoline
86-98-6 98%
100g
¥935.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY170-25g
4,7-Dichloroquinoline
86-98-6 98%
25g
¥249.0 2022-05-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
141437-25G
4,7-Dichloroquinoline
86-98-6
25g
¥936.6 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D74002-100G
4,7-Dichloroquinoline
86-98-6
100g
¥949.3 2023-11-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D830840-500g
4,7-Dichloroquinoline
86-98-6 98%
500g
2,295.00 2021-05-17
TRC
D436060-1g
4,7-Dichloroquinoline
86-98-6
1g
$ 63.00 2023-09-07
TRC
D436060-5 g
4,7-Dichloroquinoline
86-98-6
5g
$ 65.00 2022-01-09

4,7-Dichloroquinoline 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
참조
Some problems in the synthesis of an antimalarial intermediate
Marina, Mary, Transactions of the Illinois State Academy of Science, 1956, 49, 73-6

합성 방법 2

반응 조건
1.1 Reagents: Phenylsilane Catalysts: 3-Methyl-1-phenyl-2-phospholene 1-oxide Solvents: Acetonitrile ;  16 h
참조
Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies
Lecroq, William; et al, ChemPhysChem, 2021, 22(12), 1237-1242

합성 방법 3

반응 조건
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  5 min, rt
참조
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

합성 방법 4

반응 조건
1.1 Reagents: Perchloric acid ,  Chlorine Solvents: Acetic acid ,  Water
참조
Further studies of mechanisms of chlorinolysis of sulfur-carbon bonds. The mechanism of abnormal chlorinolysis and desulfonylation of sulfonyl chlorides. III
Kwart, H.; et al, Journal of Organic Chemistry, 1965, (4), 1188-95

합성 방법 5

반응 조건
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Water
참조
Further observations on the mechanism of chlorinolysis of sulfur-carbon bonds; the chlorinolysis of 4-benzylthio-7-chloroquinoline
Kwart, Harold; et al, Journal of the American Chemical Society, 1958, 80, 884-7

합성 방법 6

반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
참조
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

합성 방법 7

반응 조건
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

합성 방법 8

반응 조건
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
참조
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
참조
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

합성 방법 10

반응 조건
1.1 95 °C
2.1 Solvents: Nitrobenzene ;  90 °C
3.1 Reagents: Phosphorus oxychloride ;  rt
참조
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

합성 방법 11

반응 조건
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane
참조
Process for producing 4-chloroquinoline derivatives
, Hungary, , ,

합성 방법 12

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
참조
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

합성 방법 13

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  2 h, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide ;  basified
참조
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

합성 방법 14

반응 조건
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
참조
Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions
Kim, Se Hyun; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3735-3742

합성 방법 15

반응 조건
1.1 Reagents: Oxygen Catalysts: Iron oxide (nanoparticles, nitrogen-doped graphene-encapsulated) ,  Graphene (nitrogen-doped, iron oxide nanoparticle-containing) Solvents: Heptane ;  10 bar → 50 bar, rt; rt → 100 °C; 12 h, 15 bar, 100 °C; 100 °C → rt
1.2 Reagents: Dodecane Solvents: Ethyl acetate ;  rt
참조
Synthesis and Characterization of Iron-Nitrogen-Doped Graphene/Core-Shell Catalysts: Efficient Oxidative Dehydrogenation of N-Heterocycles
Cui, Xinjiang; et al, Journal of the American Chemical Society, 2015, 137(33), 10652-10658

합성 방법 16

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
4,7-Dichloroquinoline
Price, Charles C.; et al, Organic Syntheses, 1948, 28, 38-41

합성 방법 17

반응 조건
1.1 heated
1.2 Reagents: Phosphorus oxychloride
참조
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies
Modh, Rahul P.; et al, Indian Journal of Chemistry, 2013, (10), 1318-1324

합성 방법 18

반응 조건
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

합성 방법 19

반응 조건
1.1 Solvents: Nitrobenzene ;  90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt
참조
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

합성 방법 20

반응 조건
1.1 Solvents: Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, heated
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonium hydroxide ;  basified
참조
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

합성 방법 21

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
2.1 Solvents: Diphenyl ether ;  reflux
3.1 Reagents: Phosphorus oxychloride ;  2 h, heated
3.2 Reagents: Water ;  cooled
3.3 Reagents: Ammonium hydroxide ;  basified
참조
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

합성 방법 22

반응 조건
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
참조
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

4,7-Dichloroquinoline Raw materials

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86-98-6)4,7-Dichloroquinoline
주문 번호:LE1720;LE1711421;LE17968
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:41
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86-98-6)4,7-Dichloroquinoline
주문 번호:sfd14826
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86-98-6)4,7-Dichloroquinoline
주문 번호:A841902
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:54
가격 ($):192.0
Email:sales@amadischem.com

4,7-Dichloroquinoline 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
LE1720;LE1711421;LE17968
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
sfd14826
순결:99.9%
재다:200kg
가격 ($):문의
Email